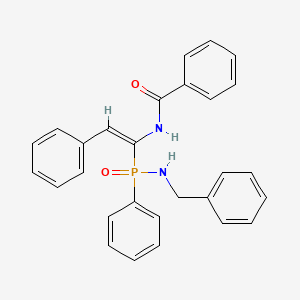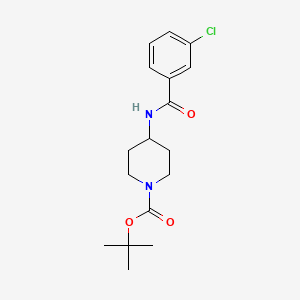![molecular formula C15H13Cl2NOS B2912427 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide CAS No. 339097-97-1](/img/structure/B2912427.png)
2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide (CBSA) is a small molecule that has been studied extensively within the scientific community. It is a commonly used compound in laboratory experiments, due to its wide range of applications and its relatively low cost. CBSA has been found to have several biochemical and physiological effects, and has been used in a variety of research applications. In
作用機序
2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide is thought to act as an inhibitor of several enzymes, including cytochrome P450 enzymes. These enzymes are involved in drug metabolism, and the inhibition of these enzymes can lead to increased levels of drugs in the body. In addition, 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide has been found to interact with proteins and other molecules, which can alter their activity and affect cellular processes.
Biochemical and Physiological Effects
2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs in the body. In addition, 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide has been found to interact with proteins and other molecules, which can alter their activity and affect cellular processes. 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide has also been found to have anti-inflammatory and anti-cancer properties, and has been used in the study of neurodegenerative diseases.
実験室実験の利点と制限
2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it has a wide range of applications, and can be used to study a variety of biological processes. However, there are some limitations to using 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide in laboratory experiments. It is a relatively small molecule, and can be difficult to detect in some experiments. In addition, it can interact with other molecules, which can affect its activity and make it difficult to study.
将来の方向性
There are several potential future directions for research on 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide. One potential direction is to further study the effects of 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide on various cellular processes, such as cell signaling and apoptosis. In addition, further research could be conducted on the effects of 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide on neurodegenerative diseases. Another potential direction is to study the effects of 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide on drug metabolism, and to develop methods to reduce the side effects of drugs. Finally, further research could be conducted on the effects of 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide on environmental toxins, and how to reduce their effects on human health.
合成法
2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide can be synthesized through a variety of methods, including the reaction of 2-chlorobenzyl sulfide and 2-chlorophenylacetic acid. This reaction is conducted in an aqueous medium, and is typically catalyzed by an acid, such as hydrochloric acid. The reaction is typically conducted at room temperature, and the product can be isolated by precipitation or extraction.
科学的研究の応用
2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide has been used in a variety of research applications, including the study of enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used to study the effects of drugs on cellular processes, such as cell signaling and apoptosis. In addition, 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide has been used to study the effects of environmental toxins on human health.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-6-2-1-5-11(12)9-20-10-15(19)18-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHNAXRZSPZIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine](/img/structure/B2912345.png)


![ethyl 3-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2912348.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2912355.png)


![N-[(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentyl]oxirane-2-carboxamide](/img/structure/B2912360.png)
![(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2912363.png)
![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912367.png)